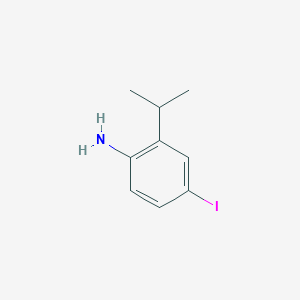
1-(2-chloro-5-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-fluorophenyl)ethanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-chloro-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Chloro-5-fluoro-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2-Chloro-5-fluoro-phenyl)-ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(2-Chloro-5-fluoro-phenyl)-ethane using strong reducing agents.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
- 1-(2-Chloro-5-fluoro-phenyl)-ethanone
- 1-(2-Chloro-5-fluoro-phenyl)-ethane
- Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloro-4-fluoro-phenyl)-ethanol
- 1-(2-Chloro-3-fluoro-phenyl)-ethanol
- 1-(2-Chloro-5-fluoro-phenyl)-methanol
Uniqueness: 1-(2-chloro-5-fluorophenyl)ethanol is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct arrangement can result in different interaction profiles with molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C8H8ClFO |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
1-(2-chloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
InChI-Schlüssel |
FIYGPNJJPRDZHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrido[2,3-b]pyrazine-3-carbaldehyde](/img/structure/B8626685.png)


![3-Chloro-1-[2-(methylsulfanyl)ethyl]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B8626710.png)


